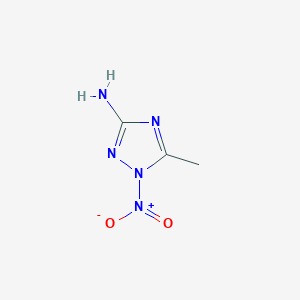
5-Methyl-1-nitro-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-nitro-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₃H₅N₅O₂ and a molecular weight of 143.1041 g/mol . It is also known by other names such as 1H-1,2,4-Triazol-3-amine, 5-methyl-N-nitro-; 3-Methyl-5-nitroamino-1,2,4-triazone; and 3-Methyl-5-nitroamino-1,2,4-triazole . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-nitro-1,2,4-triazol-3-amine typically involves the nitration of 1,2,4-triazole derivatives. One common method includes the reaction of 3-amino-1,2,4-triazole with methylating agents followed by nitration . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration of the triazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
化学反応の分析
Types of Reactions
5-Methyl-1-nitro-1,2,4-triazol-3-amine undergoes various chemical reactions including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used in hydrogenation reactions.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-Methyl-1-amino-1,2,4-triazol-3-amine.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Methyl-1-nitro-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs with antifungal and anticancer properties.
作用機序
The mechanism of action of 5-Methyl-1-nitro-1,2,4-triazol-3-amine involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) which can damage cellular components. The triazole ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with low sensitivity and thermal stability.
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX): A well-known explosive with high energy content but higher sensitivity compared to NTO.
2,4,6-Trinitrotoluene (TNT): Another high-energy material with widespread use in military applications.
Uniqueness
5-Methyl-1-nitro-1,2,4-triazol-3-amine is unique due to its combination of a methyl group and a nitro group on the triazole ring, which imparts specific chemical properties such as stability and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of other triazole derivatives and high-energy materials .
特性
CAS番号 |
42216-41-1 |
|---|---|
分子式 |
C3H5N5O2 |
分子量 |
143.10 g/mol |
IUPAC名 |
5-methyl-1-nitro-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C3H5N5O2/c1-2-5-3(4)6-7(2)8(9)10/h1H3,(H2,4,6) |
InChIキー |
DYSDPIBBBDKVFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















